Pseudouridimycin vs. Rifampin: Spontaneous Resistance Frequency in Streptococcus pyogenes
Pseudouridimycin exhibits a spontaneous resistance rate an order-of-magnitude lower than that of the clinically approved RNAP inhibitor rifampin in Streptococcus pyogenes [1][2]. This lower resistance emergence is a critical differentiator when selecting an RNAP inhibitor for long-term or in vivo studies where resistance development could confound results.
| Evidence Dimension | Spontaneous resistance frequency |
|---|---|
| Target Compound Data | < 1/10 that of rifampin (lower order of magnitude) [1] |
| Comparator Or Baseline | Rifampin (spontaneous resistance rate: ~1 x 10⁻⁸) [1] |
| Quantified Difference | Order-of-magnitude lower; spontaneous resistance frequency < 1/10 that of rifampin [1] |
| Conditions | Streptococcus pyogenes culture [1] |
Why This Matters
This lower resistance frequency makes Pseudouridimycin a superior choice for studies requiring sustained selective pressure or when investigating novel combination therapies to suppress resistance.
- [1] Maffioli, S. I., Zhang, Y., Degen, D., Carzaniga, T., Del Gatto, G., Serina, S., ... & Ebright, R. H. (2017). Antibacterial nucleoside-analog inhibitor of bacterial RNA polymerase. Cell, 169(7), 1240-1248.e23. View Source
- [2] Ebright, R. H. (2015). Therapeutics for Drug-Resistant Bacteria: Pseudouridimycins. NIH Grant R01-AI104660-03. View Source
